molecular formula C22H30N2O6 B1255988 Janthinolide B

Janthinolide B

货号: B1255988
分子量: 418.5 g/mol
InChI 键: MQUATMOIPMHKPH-VQBUCGEQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Janthinolide B is a 2,5-piperazinedione derivative (diketopiperazine) first isolated from the coral-associated endophytic fungus Penicillium janthinellum . Its molecular formula, C${23}$H${32}$N${2}$O${7}$, was determined via HRESIMS and NMR spectroscopy . Structurally, it belongs to a class of cyclic dipeptides characterized by a six-membered piperazine ring with two ketone groups. Despite its structural similarity to bioactive diketopiperazines, initial antifungal assays revealed that this compound lacks significant inhibitory activity against Alternaria solani and Pyricularia oryzae (MIC > 20 μg/mL) . This contrasts with co-isolated compounds like griseofulvin, which showed potent antifungal effects (MIC = 2.75 μg/mL) .

属性

分子式

C22H30N2O6

分子量

418.5 g/mol

IUPAC 名称

(3Z,6S)-3-[[4-[(E,6S)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]phenyl]methylidene]-1-hydroxy-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C22H30N2O6/c1-14(5-10-19(25)22(3,4)28)11-12-30-17-8-6-16(7-9-17)13-18-21(27)24(29)15(2)20(26)23-18/h6-9,11,13,15,19,25,28-29H,5,10,12H2,1-4H3,(H,23,26)/b14-11+,18-13-/t15-,19-/m0/s1

InChI 键

MQUATMOIPMHKPH-VQBUCGEQSA-N

手性 SMILES

C[C@H]1C(=O)N/C(=C\C2=CC=C(C=C2)OC/C=C(\C)/CC[C@@H](C(C)(C)O)O)/C(=O)N1O

规范 SMILES

CC1C(=O)NC(=CC2=CC=C(C=C2)OCC=C(C)CCC(C(C)(C)O)O)C(=O)N1O

同义词

janthinolide B

产品来源

United States

相似化合物的比较

Structural Analogues within the Janthinolide Family

Janthinolide B shares its core diketopiperazine structure with several congeners, including Janthinolide A, C, D, E, and F, which exhibit diverse bioactivities due to variations in side-chain substituents (Table 1).

Table 1: Structural and Functional Comparison of Janthinolide Derivatives
Compound Molecular Formula Source Key Structural Features Biological Activity Reference
This compound C${23}$H${32}$N${2}$O${7}$ Penicillium janthinellum (coral-associated) Methyl and hydroxyl substitutions on aromatic side chains No significant antifungal activity
Janthinolide A C${23}$H${32}$N${2}$O${7}$ Penicillium janthinellum (coral-associated) Differing side-chain stereochemistry Antifungal activity against Candida spp.
Janthinolide C C${23}$H${32}$N${2}$O${7}$ Penicillium griseofulvum (soil fungus) Benzene ring and olefinic proton substitutions Immunosuppressive (IC$_{50}$ = 1.3 μM in murine splenocytes)
Griseofulvin C${17}$H${17}$ClO$_{6}$ Penicillium griseofulvum Trichothecene scaffold Potent antifungal (MIC = 2.75 μg/mL)

Key Observations :

  • Structural Determinants of Activity: While Janthinolide A and B share the same molecular formula, subtle stereochemical differences in side chains likely explain A’s antifungal activity and B’s inactivity .
  • Functional Divergence: Janthinolide C’s immunosuppressive activity highlights the role of aromatic substituents (e.g., benzene ring) in modulating immune responses .

Comparison with Other Diketopiperazines

Diketopiperazines from diverse fungal species exhibit broad bioactivities, further contextualizing this compound’s properties:

Table 2: Bioactive Diketopiperazines from Fungal Sources
Compound Source Biological Activity Structural Distinction from this compound Reference
Methylenolactocin Penicillium sp. Antitumor antibiotic activity Linear lactone ring fused to diketopiperazine
Diketopiperazines Verticillium hemipterigenum Antimicrobial Cyclohexyl and methylthio substitutions
Penialidins A–C Penicillium sp. CAM64 Antibacterial (Gram-positive pathogens) Brominated aromatic side chains

Key Insights :

  • Side-Chain Diversity: Antimicrobial and antitumor activities in other diketopiperazines correlate with halogenation (e.g., bromine in Penialidins) or sulfur-containing groups . This compound’s hydroxyl and methyl groups may limit its bioactivity.
  • Ecological Niche : Coral-associated fungi (e.g., P. janthinellum) produce diketopiperazines with variable antifungal roles, possibly influenced by host-symbiont interactions .

常见问题

Q. Example workflow :

HR-MS for molecular formula confirmation.

1H/13C NMR for backbone assignment.

COSY, HSQC, HMBC for connectivity.

ECD + DFT for absolute configuration.

Basic: How can researchers design a bioactivity screening protocol for this compound’s immunosuppressive effects?

Use in vitro assays targeting immune cell proliferation (e.g., murine splenocyte models) with concanavalin A (ConA) or lipopolysaccharide (LPS) as mitogens . Measure inhibition via IC50 values (e.g., Janthinolide C: IC50 = 1.3 μM in splenocytes). Include controls:

  • Negative : Untreated cells.
  • Positive : Cyclosporin A (standard immunosuppressant).
    Standardize cell viability with MTT or resazurin assays. For mechanistic insights, pair with cytokine profiling (ELISA for TNF-α, IL-6) .

Advanced: How should conflicting data on this compound’s bioactivity be resolved?

Contradictions may arise from variability in fungal strains, extraction protocols, or assay conditions. Address discrepancies by:

Reproducing experiments using standardized strains (e.g., Penicillium griseofulvum CBS 185.81) .

Validating purity : Re-isolate the compound and confirm via NMR/MS.

Cross-laboratory validation : Share samples with independent labs to eliminate methodological bias.

Meta-analysis : Systematically review literature using databases like PubMed, Web of Science, and specialized fungal metabolite repositories while excluding low-evidence sources .

Advanced: What strategies optimize the yield of this compound during fungal fermentation?

Modify fermentation parameters:

  • Nutrient media : Test carbon/nitrogen ratios (e.g., malt extract vs. rice-based substrates).
  • Stress induction : Use osmotic stress (NaCl) or epigenetic modifiers (suberoylanilide hydroxamic acid) to activate silent biosynthetic gene clusters .
  • Analytical monitoring : Track production via LC-MS at multiple timepoints.
    For scalability, employ bioreactors with controlled aeration and pH. Document all steps in the Supplementary Information to ensure reproducibility .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s immunosuppressive potency?

Derivatization : Synthesize analogs via acetylation, methylation, or hydroxylation of the piperazine-2,5-dione core .

In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with calcineurin or NF-κB pathways.

Functional assays : Compare IC50 values of analogs against parent compounds. Prioritize derivatives with <1 μM activity and low cytotoxicity (CC50 > 50 μM).

Meta-data integration : Cross-reference SAR data with existing natural product libraries (e.g., LOTUS, NPASS) .

Basic: What are best practices for isolating this compound from complex fungal extracts?

Crude extraction : Use methanol or ethyl acetate.

Fractionation : Employ vacuum liquid chromatography (VLC) with gradients of hexane/EtOAc → CH2Cl2/MeOH.

Purification : Finalize with semi-preparative HPLC (C18 column, MeOH/H2O + 0.1% formic acid).

Validation : Confirm identity via HR-MS and NMR against published data . Include retention times and solvent systems in Supplementary Information .

Advanced: How can researchers address low bioavailability of this compound in preclinical models?

Formulation : Develop liposomal or nanoparticle carriers to enhance solubility.

Prodrug design : Introduce ester or glycoside moieties for improved membrane permeability.

Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and AUC in rodent models.

Toxicology : Assess hepatorenal toxicity via serum ALT, AST, and creatinine levels. Reference FDA guidelines for natural product drug development .

Basic: What databases are essential for literature reviews on this compound?

Prioritize:

  • PubMed/Medline : For bioactivity studies.
  • Web of Science : For citation tracking.
  • Reaxys : For synthetic pathways.
  • Natural Product Atlas : For fungal metabolite data.
    Avoid overreliance on Google Scholar due to inconsistent reproducibility and lack of advanced Boolean search features .

Advanced: How should researchers document methodological variations in this compound studies?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Main text : Summarize critical steps (e.g., fermentation duration, solvent systems).
  • Supplementary Information : Provide raw spectral data, chromatograms, and detailed protocols.
  • Reproducibility checklist : Include strain accession numbers, instrument calibration details, and statistical parameters (e.g., ANOVA p-values) .

Advanced: What statistical approaches validate this compound’s dose-response effects?

Non-linear regression : Fit IC50 curves using GraphPad Prism (4-parameter logistic model).

Error analysis : Report 95% confidence intervals.

Replicates : Minimum n=3 biological replicates; exclude outliers via Grubbs’ test.

Meta-analysis : Aggregate data from multiple studies using random-effects models (Review Manager or R packages) .

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